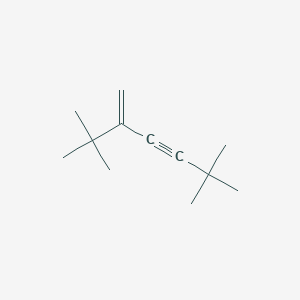
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes multiple methyl groups and a methylene group, making it a subject of interest in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- typically involves the alkylation of acetylene derivatives. One common method is the reaction of 2,2,6,6-tetramethylheptane-3,5-dione with a strong base, followed by the addition of a suitable alkyl halide. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the addition of alkyl groups to the alkyne backbone. The process is typically carried out in large reactors under controlled temperature and pressure conditions to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond using catalysts such as palladium on carbon can yield alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- involves its interaction with molecular targets through its reactive alkyne group. This group can undergo addition reactions with nucleophiles, leading to the formation of new chemical bonds. The pathways involved often include the activation of the triple bond, followed by nucleophilic attack and subsequent stabilization of the reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A related compound with similar structural features but different reactivity.
3-Heptyne, 2,2,6-trimethyl: Another alkyne with fewer methyl groups, leading to different chemical properties.
2,5,5,6-Tetramethylhept-3-yne: A structurally similar compound with variations in the position of the methyl groups.
Uniqueness
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- is unique due to its combination of multiple methyl groups and a methylene group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying the effects of steric hindrance and electronic distribution in chemical reactions.
Propiedades
Número CAS |
59474-22-5 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-5-methylidenehept-3-yne |
InChI |
InChI=1S/C12H20/c1-10(12(5,6)7)8-9-11(2,3)4/h1H2,2-7H3 |
Clave InChI |
IHLVBHSDYMPZPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC(=C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)


![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)


![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)

![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)
![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)

